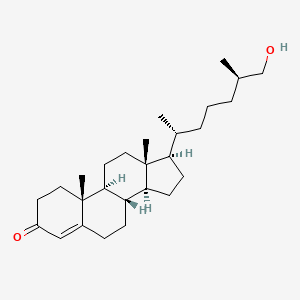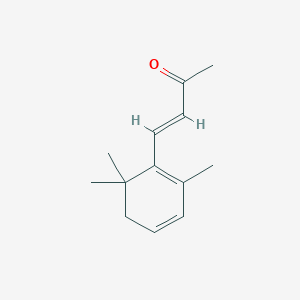
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one
Übersicht
Beschreibung
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.2814 . It is also known by other names such as 3,4-Dehydro-β-ionone, Dehydro-β-ionone, and 3,4-didehydro-β-ionone .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, δ-damascone, was synthesized through the condensation of a dienone with acetaldehyde and dehydration of the resulting aldol .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ . The structure is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
This compound has been synthesized and studied in the context of fragrance chemistry. Ayyar et al. (1975) detailed the synthesis of β-damascenone, a related compound, which has applications in the fragrance industry (Ayyar, Cookson, & Kagi, 1975).
It has been utilized in organic synthesis research. Schoepfer et al. (1994) reported on a Lewis-acid catalysed tandem reaction involving buta-1,3-dienyl thiocyanic acid ester and acryloyl chloride, which is relevant to the synthesis of cyclohexene derivatives (Schoepfer, Marquis, Pasquier, & Neier, 1994).
Soukup et al. (1989) described a new method to synthesize 2,6,6-Trimethylcyclohexa-2,4-dienone, a versatile starting material for the preparation of carotenoids and several natural products, demonstrating its importance in the synthesis of biologically active compounds (Soukup, Lukac, Zell, Roessler, Steiner, & Widmer, 1989).
Torii, Uneyama, and Kawahara (1978) synthesized β-Ionone derivatives efficiently, highlighting its application in the synthesis of alicyclic terpenoids (Torii, Uneyama, & Kawahara, 1978).
In medicinal chemistry, Rao and Chan (2014) described a gold-catalyzed synthesis method for 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes, demonstrating the compound's relevance in creating complex organic structures (Rao & Chan, 2014).
The compound has also been evaluated for its genotoxicity. A study published in the EFSA Journal (2011) concluded that in vitro genotoxicity data on 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde did not indicate genotoxic potential (Flavourings, 2011).
Barton, Chung, and Kwon (1996) explored the photochemical cleavage of cyclohexa-2,4-dienones under irradiation with visible light, providing insights into its photoreactive properties (Barton, Chung, & Kwon, 1996).
Eigenschaften
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWCASOGCPOGJP-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880769 | |
| Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |
CAS RN |
1203-08-3 | |
| Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dehydro-β-ionone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF34T7DB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)

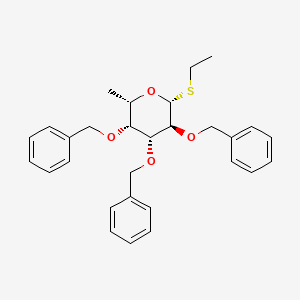
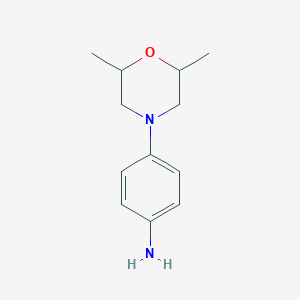
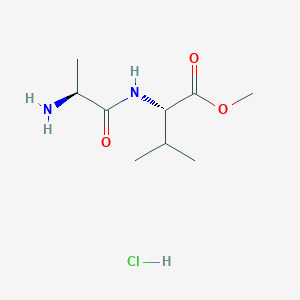
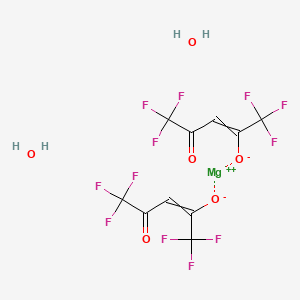
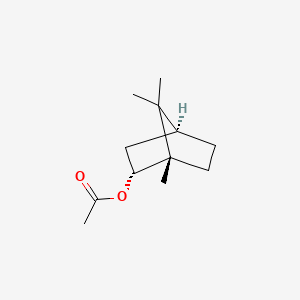
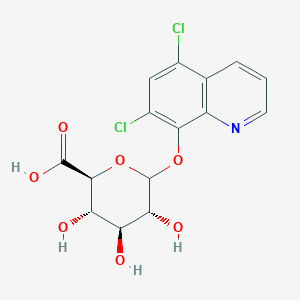
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)
